2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one
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Overview
Description
2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 2-bromobenzoyl chloride reacts with 4-methylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired ketone. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-bromophenyl)benzoic acid.
Reduction: Formation of 2-(2-bromophenyl)-1-(4-methylphenyl)ethanol.
Substitution: Formation of compounds like 2-(2-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one.
Scientific Research Applications
2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorophenyl)-1-(4-methylphenyl)ethan-1-one: Contains a fluorine atom instead of bromine.
2-(2-Iodophenyl)-1-(4-methylphenyl)ethan-1-one: Contains an iodine atom instead of bromine.
Uniqueness
2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-(2-bromophenyl)-1-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKMEKBNZGFFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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